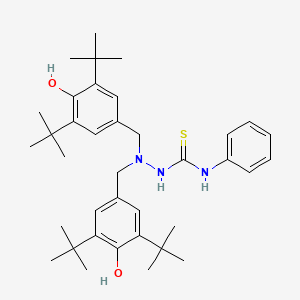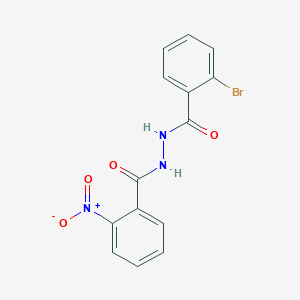![molecular formula C20H16N2O4 B12455967 3,3'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B12455967.png)
3,3'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-({4-[(E)-[(2,3-dihydroxyphenyl)methylidene]amino]phenyl}imino)methyl]benzene-1,2-diol is a complex organic compound characterized by its multiple hydroxyl and imine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({4-[(E)-[(2,3-dihydroxyphenyl)methylidene]amino]phenyl}imino)methyl]benzene-1,2-diol typically involves the condensation reaction between 2,3-dihydroxybenzaldehyde and 4-aminobenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-({4-[(E)-[(2,3-dihydroxyphenyl)methylidene]amino]phenyl}imino)methyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
3-[(E)-({4-[(E)-[(2,3-dihydroxyphenyl)methylidene]amino]phenyl}imino)methyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-[(E)-({4-[(E)-[(2,3-dihydroxyphenyl)methylidene]amino]phenyl}imino)methyl]benzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the imine groups can interact with nucleophiles. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroxybenzaldehyde: Shares the dihydroxybenzene structure but lacks the imine groups.
4-Aminobenzaldehyde: Contains the amino and aldehyde groups but lacks the dihydroxybenzene structure.
Quinones: Oxidized derivatives of dihydroxybenzenes with similar redox properties.
Uniqueness
3-[(E)-({4-[(E)-[(2,3-dihydroxyphenyl)methylidene]amino]phenyl}imino)methyl]benzene-1,2-diol is unique due to its combination of hydroxyl and imine groups, which confer distinct chemical reactivity and potential biological activity
Propriétés
Formule moléculaire |
C20H16N2O4 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
3-[[4-[(2,3-dihydroxyphenyl)methylideneamino]phenyl]iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C20H16N2O4/c23-17-5-1-3-13(19(17)25)11-21-15-7-9-16(10-8-15)22-12-14-4-2-6-18(24)20(14)26/h1-12,23-26H |
Clé InChI |
DPDBMWILIJNKFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)O)C=NC2=CC=C(C=C2)N=CC3=C(C(=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12455889.png)

![N-[(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B12455901.png)
![3-({[2-(butan-2-yl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12455907.png)
![6-{2,7-dihydroxy-3a,6,6,9b,11a-pentamethyl-8,10-dioxo-1H,2H,3H,3bH,4H,7H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl}-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12455913.png)
![2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B12455921.png)
![N-[(4-Cyanophenyl)methylideneamino]-2,4-dihydroxy-benzamide](/img/structure/B12455925.png)
![Dimethyl 5-{[(4-ethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B12455934.png)
![[5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride](/img/structure/B12455936.png)


![N-cyclohexyl-4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}piperazine-1-carbothioamide](/img/structure/B12455962.png)
![N-methyl-N-{4-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12455970.png)
